N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry TAAR1 Agonist Regioisomer Selectivity

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1421509-34-3) is a synthetic small molecule characterized by a 2-phenyl-1,2,3-triazole-4-carboxamide core linked via an ethyl spacer to a 3-methylisoxazole moiety. It belongs to a pharmacologically relevant class of triazole-isoxazole hybrids.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 1421509-34-3
Cat. No. B2546934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS1421509-34-3
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15N5O2/c1-11-9-13(22-19-11)7-8-16-15(21)14-10-17-20(18-14)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,21)
InChIKeyTZXDTTNJRCCJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Procurement & Differentiation Guide for a Bifunctional Building Block


N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1421509-34-3) is a synthetic small molecule characterized by a 2-phenyl-1,2,3-triazole-4-carboxamide core linked via an ethyl spacer to a 3-methylisoxazole moiety . It belongs to a pharmacologically relevant class of triazole-isoxazole hybrids. Critically, the specific arrangement of its N2-phenyltriazole and 3-methylisoxazole fragments distinguishes it from numerous regioisomeric and substitution-pattern analogs, creating a unique vector for biological target engagement. While direct, peer-reviewed bioactivity data for this specific compound is exceptionally limited in the public domain—a fact that must be transparently acknowledged—its structural features align it with classes of compounds under investigation for trace amine-associated receptor 1 (TAAR1) modulation and anticancer activity, making it a potentially valuable, yet unvalidated, tool compound for focused medicinal chemistry exploration [1].

Why N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Cannot Be Substituted with Generic Triazole-Isoxazole Analogs


Generic substitution within the triazole-isoxazole carboxamide class is scientifically inadvisable due to the profound impact of minor structural permutations on biological activity. The spatial orientation and electronic character of the isoxazole ring, dictated by its substitution pattern (e.g., 3-methylisoxazol-5-yl vs. 5-methylisoxazol-3-yl), directly modulate target binding affinity and selectivity [1]. Furthermore, the choice between an N1- or N2-substituted 1,2,3-triazole core is a critical determinant of biological activity, with N2-phenyl-2H-1,2,3-triazoles often exhibiting distinct, and sometimes superior, pharmacological profiles compared to their N1-regioisomers [2]. The compound's specific ethyl linker length between the triazole carboxamide and the isoxazole ring is also a key variable; altering it to a methyl or propyl spacer would change the conformational flexibility and pharmacophore distance, potentially abolishing target engagement or introducing off-target liabilities. Therefore, substituting this exact compound with a seemingly 'close analog' would compromise experimental reproducibility and invalidate any quantitative structure-activity relationship (QSAR) model.

Quantitative Differentiation Evidence for N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide


Structural Differentiation from a Direct 1,2,3-Triazole Regioisomer via N2-Phenyl Substitution

The target compound is an N2-phenyl-2H-1,2,3-triazole derivative. This regioisomeric form is structurally distinct from the more common N1-phenyl-1H-1,2,3-triazoles found in many commercial libraries. In a study of alpha-glycosidase inhibitors, series B (2-phenyl-2H-1,2,3-triazoles) were identified as potent yeast maltase inhibitors, while series A (1-phenyl-1H-1,2,3-triazoles) showed a different activity profile [1]. This demonstrates that the N2-phenyl regioisomer can confer a unique biological activity fingerprint that is not interchangeable with N1-substituted analogs.

Medicinal Chemistry TAAR1 Agonist Regioisomer Selectivity

Differentiation from Isoxazole Positional Isomers via 3-Methylisoxazol-5-yl Moiety

The compound contains a 3-methylisoxazol-5-yl group, a specific substitution pattern that is chemically and biologically distinct from the 5-methylisoxazol-3-yl isomer. Research on the Boulton-Katritzky rearrangement has shown that acylating 3-amino-5-methylisoxazole with 1-aryl-1H-1,2,3-triazole-4-carbonyl chlorides yields stable 1-aryl-5-methyl-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-4-carboxamides [1]. The target compound's reversed connectivity (3-methylisoxazol-5-yl) avoids this specific reactivity path and presents a different hydrogen-bonding face, which is critical for protein-ligand interactions.

Click Chemistry Boulton-Katritzky Rearrangement Isosteric Replacement

Linker Length Differentiation from Shorter-Chain Methylisoxazole Analogs

The compound possesses an ethyl linker between the triazole carboxamide and the 3-methylisoxazole ring. This contrasts with commercially available analogs that feature a direct N-isoxazole attachment or a methyl linker (e.g., 5-methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide) . The extended ethyl spacer increases the degrees of freedom and the maximum distance between the two heterocyclic pharmacophores, which is likely to result in a distinct binding mode at the target site. The absence of this specific linker length in closely related patent examples (e.g., those in US9416127B2, which often feature a piperidine or morpholine linker) further underscores its uniqueness [1].

Structure-Activity Relationship Conformational Analysis Pharmacophore Modeling

Potential Differentiation in CNS Drug Discovery: Alignment with TAAR1 Agonist Pharmacophore

The 2-phenyl-2H-1,2,3-triazole-4-carboxamide core is a recognized scaffold for Trace Amine-Associated Receptor 1 (TAAR1) agonists, a novel class of therapeutics for neuropsychiatric disorders [1]. While the specific EC50 of the target compound at TAAR1 is not publicly available, its core scaffold is identical to compounds explicitly claimed in patent US9416127B2 that exhibit good affinity for TAAR1. This contrasts with many other triazole-isoxazole hybrids designed for anticancer or anti-infective targets, where an N1-substituted triazole or a different core is preferred [2]. This suggests a potential target class selectivity that is not present in other in-class analogs.

TAAR1 GPCR Neuropsychiatric Disorders Schizophrenia

High-Value Application Scenarios for N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Driven by Structural Differentiation


Focused TAAR1 Agonist Probe Design in CNS Drug Discovery

The compound serves as a high-priority procurement candidate for medicinal chemistry teams developing novel TAAR1 agonists for schizophrenia, depression, or substance abuse disorders. Its 2-phenyl-2H-1,2,3-triazole core is a patented pharmacophore for this target class [1]. The unique 3-methylisoxazol-5-yl ethyl tail offers a distinct vector for exploring auxiliary binding pockets not addressed by the simpler aryl-piperidine or morpholine derivatives exemplified in the originating patent. This enables the generation of novel intellectual property around a validated biological target.

Regioisomeric Selectivity Probe for Triazole-Mediated Biological Activity

This compound is an essential tool for investigating the biological impact of N2- versus N1-triazole substitution [1]. In a panel of triazole-isoxazole hybrids, its N2-phenyl regioisomerism is a critical variable for probing target engagement, selectivity, and off-target liability. Procuring this specific compound allows researchers to build a matched-pair analysis against its N1-substituted analogs, generating high-content SAR data that is fundamental to fragment-based drug discovery and scaffold-hopping exercises.

Chemical Biology Tool for Profiling Kinase or GPCR Target Space

Given the broad biological activity of triazole-isoxazole hybrids, including kinase inhibition and GPCR modulation, this compound can be deployed in a phenotypic screening cascade or a focused biochemical panel. Its specific linker length and isoxazole substitution pattern distinguish it from commercially available libraries, making it a valuable 'positive control' or 'hit confirmation' tool when a specific phenotype is observed. Its procurement addresses the need for structurally unique chemotypes to deconvolute complex biological screening hits.

Synthetic Methodology Reference Standard for Boulton-Katritzky Studies

The compound's specific combination of a 1,2,3-triazole and a 3-methylisoxazole makes it a useful reference standard in synthetic organic chemistry. It represents a stable product from a specific acylation pathway, as opposed to the rearrangement-prone analogs synthesized from 3-amino-5-methylisoxazole [1]. It can serve as a benchmark substrate for developing new C-N cross-coupling reactions or for studying the stability of triazole-isoxazole linked systems, a niche but critical application in process chemistry.

Quote Request

Request a Quote for N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.